molecular formula C7H8N4O B1436694 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 89852-92-6

1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1436694
CAS RN: 89852-92-6
M. Wt: 164.16 g/mol
InChI Key: DKVJRZYMFJNVOD-UHFFFAOYSA-N
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Description

“1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a compound that belongs to the class of nitrogen-containing heterocycles . These compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . A new pathway for the synthesis of these compounds involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Synthesis and Derivatives

  • Miyashita et al. (1990) discussed the facile preparation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives, which are closely related to the compound (Miyashita et al., 1990).

Anticancer and Anti-inflammatory Properties

  • Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, including structures similar to 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and evaluated their anticancer and anti-5-lipoxygenase properties (Rahmouni et al., 2016).
  • In 2014, Rahmouni et al. also synthesized various derivatives of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, demonstrating their potential as cytotoxic inhibitors (Rahmouni et al., 2014).
  • Yewale et al. (2012) synthesized novel derivatives of pyrazolo[3,4-d]pyrimidin-4-ones and evaluated them as potential anti-inflammatory agents (Yewale et al., 2012).

Antimicrobial Activity

  • Hafez et al. (2016) and Khobragade et al. (2010) explored derivatives of pyrazolo[3,4-d]pyrimidin-4-ones for their antimicrobial properties. They found that some compounds exhibited significant antimicrobial activity (Hafez et al., 2016), (Khobragade et al., 2010).

Other Applications

  • Ebrahimpour et al. (2016) reported the microwave-assisted synthesis of new derivatives of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones and their antibacterial evaluation, highlighting another potential application area (Ebrahimpour et al., 2016).

properties

IUPAC Name

1-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-11-6-5(3-10-11)7(12)9-4-8-6/h3-4H,2H2,1H3,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVJRZYMFJNVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

CAS RN

89852-92-6
Record name 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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